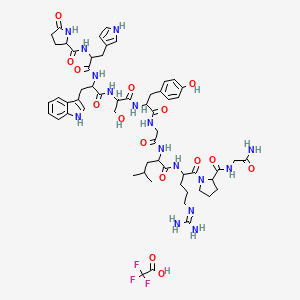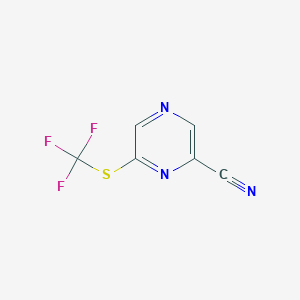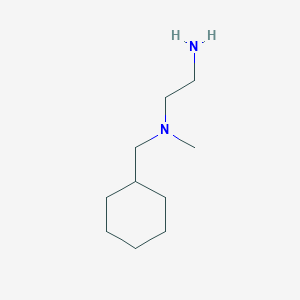
2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanmethanamina, α-etil-4-(1-metiletil)-, (aR)- es un compuesto orgánico con la fórmula molecular C10H17NO. Es un derivado del furano, un compuesto orgánico heterocíclico, y contiene un grupo amino unido al anillo de furano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Furanmethanamina, α-etil-4-(1-metiletil)-, (aR)- típicamente implica la reacción de derivados de furano con precursores de amina apropiados. Un método común es la aminación reductiva del furano-2-carbaldehído con un derivado de etilamina bajo condiciones de hidrogenación. La reacción suele estar catalizada por paladio sobre carbono (Pd/C) y se lleva a cabo en presencia de una fuente de hidrógeno.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Furanmethanamina, α-etil-4-(1-metiletil)-, (aR)- se somete a diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar derivados de furano correspondientes con estados de oxidación más altos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de amina más saturados.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados de furano sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: El gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C) se utiliza a menudo para reacciones de reducción.
Sustitución: Las reacciones de sustitución nucleófila típicamente involucran reactivos como los haluros de alquilo y los cloruros de acilo.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido furano-2-carboxílico, mientras que la reducción puede producir compuestos de amina más saturados.
Aplicaciones Científicas De Investigación
2-Furanmethanamina, α-etil-4-(1-metiletil)-, (aR)- tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y compuestos heterocíclicos.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con diversas biomoléculas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como intermedio farmacéutico y sus efectos en los sistemas biológicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Furanmethanamina, α-etil-4-(1-metiletil)-, (aR)- implica su interacción con objetivos y vías moleculares específicos. El grupo amino puede formar enlaces de hidrógeno e interacciones electrostáticas con diversas biomoléculas, influyendo en su estructura y función. El anillo de furano proporciona estabilidad y reactividad adicionales, lo que permite que el compuesto participe en varios procesos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Furanmethanamina, alfa-etil-4-(1-metiletil)-, (alphaR)-
- ®-1-(4-Isopropilfuran-2-il)propan-1-amina
- (1R)-1-(4-propan-2-ilfuran-2-yl)propan-1-amine
Singularidad
2-Furanmethanamina, α-etil-4-(1-metiletil)-, (aR)- es único debido a su estereoquímica específica y la presencia de un grupo amino y un anillo de furano. Esta combinación de características estructurales confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación.
Propiedades
IUPAC Name |
1-(4-propan-2-ylfuran-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-9(11)10-5-8(6-12-10)7(2)3/h5-7,9H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGPLKLKQLSVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CO1)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)






![tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B12106974.png)




